6-Thiocyanato-fad

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

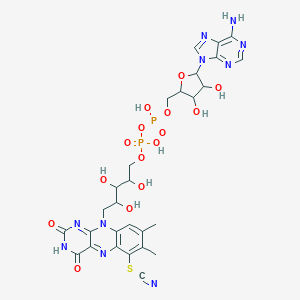

6-Thiocyanato-fad, also known as this compound, is a useful research compound. Its molecular formula is C28H32N10O15P2S and its molecular weight is 842.6 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Vitamin B Complex - Riboflavin - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Biochemical Applications

6-Thiocyanato-FAD serves as a crucial cofactor in enzymatic reactions, particularly those involving flavoproteins. Its unique thiocyanate group enhances the reactivity and specificity of these enzymes.

- Enzyme Modulation : The incorporation of the thiocyanate group can alter the electronic properties of FAD, affecting enzyme kinetics and stability. Studies have shown that 6-SCN-FAD can modulate the activity of various flavoproteins, including those involved in redox reactions and electron transfer processes .

- Photochemical Reactions : The thiocyanate moiety allows for novel photochemical applications. For instance, it can participate in light-induced reactions that are beneficial for synthesizing complex organic molecules under mild conditions .

Therapeutic Potential

The therapeutic applications of this compound are primarily linked to its role in cancer treatment and oxidative stress management.

- Antioxidant Properties : Research indicates that 6-SCN-FAD exhibits significant antioxidant activity, which can be leveraged to mitigate oxidative stress-related diseases. Its ability to scavenge free radicals makes it a candidate for developing protective agents against cellular damage .

- Cancer Therapeutics : Preliminary studies suggest that 6-thiocyanato derivatives may enhance the efficacy of existing chemotherapeutic agents by targeting specific cancer cell pathways. The combination of 6-SCN-FAD with other compounds has shown promise in reducing tumor growth in preclinical models .

Synthetic Methodologies

The synthesis of this compound involves various innovative approaches that highlight its versatility in organic chemistry.

- Green Chemistry Approaches : Recent advancements in synthetic methods emphasize environmentally friendly processes for producing thiocyanated compounds. Techniques utilizing photo- and electrochemically induced reactions have been developed to synthesize 6-SCN-FAD efficiently, minimizing waste and maximizing yield .

- Thiocyanation Reactions : The introduction of the thiocyanate group into organic molecules has been facilitated by novel thiocyanation methodologies. These methods often employ transition metal catalysts or photocatalysis to achieve high selectivity and efficiency .

Case Study 1: Enzyme Activity Modulation

A study demonstrated that the incorporation of this compound into a flavoprotein resulted in a significant increase in catalytic efficiency compared to the native FAD. This enhancement was attributed to the electron-withdrawing nature of the thiocyanate group, which stabilized reaction intermediates .

Case Study 2: Antioxidant Activity Assessment

In vitro assays showed that 6-SCN-FAD effectively reduced oxidative stress markers in human cell lines exposed to harmful agents. The compound demonstrated a dose-dependent response, indicating its potential as a therapeutic antioxidant .

Case Study 3: Photochemical Synthesis

A novel synthetic route utilizing visible light catalysis was developed for generating 6-thiocyanato derivatives from simple precursors. This method not only improved yields but also allowed for the reuse of catalysts, aligning with green chemistry principles .

Propriétés

Numéro CAS |

101760-87-6 |

|---|---|

Formule moléculaire |

C28H32N10O15P2S |

Poids moléculaire |

842.6 g/mol |

Nom IUPAC |

[10-[5-[[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2,3,4-trihydroxypentyl]-7,8-dimethyl-2,4-dioxobenzo[g]pteridin-6-yl] thiocyanate |

InChI |

InChI=1S/C28H32N10O15P2S/c1-10-3-12-16(22(11(10)2)56-7-29)34-18-25(35-28(45)36-26(18)44)37(12)4-13(39)19(41)14(40)5-50-54(46,47)53-55(48,49)51-6-15-20(42)21(43)27(52-15)38-9-33-17-23(30)31-8-32-24(17)38/h3,8-9,13-15,19-21,27,39-43H,4-6H2,1-2H3,(H,46,47)(H,48,49)(H2,30,31,32)(H,36,44,45) |

Clé InChI |

PLNGEFWUGKMPAV-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C(=C1C)SC#N)N=C3C(=O)NC(=O)N=C3N2CC(C(C(COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O |

SMILES canonique |

CC1=CC2=C(C(=C1C)SC#N)N=C3C(=O)NC(=O)N=C3N2CC(C(C(COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O |

Synonymes |

6-SCN-FAD 6-thiocyanato-FAD |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.